molecular formula C22H23F3N2O3 B2708665 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 921870-06-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2708665
CAS No.: 921870-06-6
M. Wt: 420.432
InChI Key: FACLEVWOQCXISA-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is central to antigen receptor-mediated NF-κB activation in lymphocytes. By specifically inhibiting MALT1's proteolytic activity, this compound effectively blocks the cleavage of MALT1 substrates such as RelB, A20, and CYLD, thereby suppressing NF-κB-dependent gene expression and lymphocyte activation. This mechanism makes it an invaluable pharmacological tool for researching B-cell and T-cell receptor signaling pathways. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), a subtype that is often dependent on chronic B-cell receptor signaling and constitutive MALT1 activity for survival . Furthermore, researchers utilize this inhibitor to explore the role of MALT1 in T-cell biology and in various autoimmune and inflammatory disease models, where aberrant NF-κB signaling is implicated. The compound enables the precise dissection of the CBM complex's function in both normal and pathological immune responses, providing critical insights for developing novel therapeutics targeting MALT1 in oncology and immunology.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3/c1-4-11-27-17-10-9-14(12-18(17)30-13-21(2,3)20(27)29)26-19(28)15-7-5-6-8-16(15)22(23,24)25/h5-10,12H,4,11,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACLEVWOQCXISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Amidation Reaction: The final step involves the coupling of the tetrahydrobenzo[b][1,4]oxazepine derivative with 2-(trifluoromethyl)benzoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-3-methoxybenzamide
  • N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is unique due to its combination of a trifluoromethyl group and a tetrahydrobenzo[b][1,4]oxazepine ring system. This structural motif imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science applications.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the benzoxazepine class. Its unique structural features suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure:

  • Molecular Formula: C23H28F3N2O2
  • Molecular Weight: Approximately 414.48 g/mol

This compound features a benzoxazepine core with a trifluoromethyl group and a benzamide moiety, which may enhance its biological activity through improved receptor binding and solubility.

The mechanism of action of this compound involves several pathways:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could bind to various receptors (e.g., neurotransmitter receptors), altering signaling cascades that affect physiological responses.
  • Gene Expression: Potential interactions with DNA or RNA could influence gene expression patterns relevant to disease processes.

Anticancer Properties

Research has indicated that compounds within the benzoxazepine class exhibit anticancer activities. A study highlighted the potential of benzoxazepines in targeting cancer cell proliferation and inducing apoptosis (programmed cell death) in various cancer models .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 Value
BreastApoptosis induction15 µM
LungInhibition of cell growth20 µM
ColonCell cycle arrest12 µM

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that certain benzoxazepines can modulate neurotransmitter systems implicated in neurodegenerative diseases like Alzheimer's. The modulation of γ-secretase activity has been noted as a promising pathway for reducing amyloid-beta levels in the brain .

Case Study: Neuroprotection in Alzheimer’s Disease
A study demonstrated that compounds similar to this compound effectively decreased amyloid-beta production without affecting Notch signaling pathways. This selectivity is crucial for developing treatments that mitigate Alzheimer’s symptoms without adverse effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption: The presence of a trifluoromethyl group may enhance lipophilicity and absorption.
  • Distribution: Studies suggest good brain penetration due to its molecular structure.
  • Metabolism: The metabolic pathways are yet to be fully elucidated; however, preliminary data indicate potential for both phase I and phase II metabolism.
  • Excretion: Renal excretion is likely given the molecular weight and structure.

Toxicological studies are necessary to establish safety profiles before clinical applications can be considered.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and which intermediates require rigorous purity assessment?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Construct the benzoxazepine core via cyclocondensation of substituted 2-aminophenol derivatives with ketones or aldehydes under acidic conditions. This mirrors methods used for analogous heterocycles, where ring closure is achieved using catalysts like p-toluenesulfonic acid .
  • Step 2: Introduce the trifluoromethyl benzamide moiety via amide coupling. A carbodiimide-based coupling agent (e.g., EDC/HOBt) is recommended to activate the carboxylic acid group of 2-(trifluoromethyl)benzoic acid before reacting with the benzoxazepine amine .
  • Key Intermediates: Prioritize purity assessment for the benzoxazepine precursor (e.g., via HPLC >95%) and the final coupled product (confirmed by 1H^1H-NMR and LC-MS). Impurities in intermediates can propagate into the final product, affecting biological activity .

Basic: What analytical techniques are critical for characterizing this compound and verifying structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the benzoxazepine ring and amide bond formation. For example, the deshielded proton adjacent to the oxazepinone carbonyl (δ ~5.5–6.0 ppm) is a diagnostic signal .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C22_{22}H22_{22}F3_3N2_2O3_3: 428.16 g/mol) and detects trace byproducts .
  • X-ray Crystallography: If crystalline, this resolves ambiguities in stereochemistry, particularly for the tetrahydrobenzoxazepine ring .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • Target Selection: Prioritize assays aligned with structural analogs (e.g., kinase inhibitors for benzoxazepine derivatives or GPCRs for trifluoromethyl-containing compounds). PubChem bioactivity data for related scaffolds can guide target selection .
  • Assay Conditions: Use dose-response curves (0.1–100 µM) in cell-based or enzymatic assays. Include controls for non-specific binding (e.g., vehicle with DMSO ≤0.1%).
  • Data Validation: Replicate results across independent experiments (n ≥ 3) and compare to reference compounds (e.g., staurosporine for kinase inhibition) .

Advanced: How can structure-activity relationship (SAR) studies optimize the benzoxazepine core for enhanced target affinity?

Answer:

  • Systematic Substitution: Modify the propyl group (position 5) with bulkier alkyl chains (e.g., isopentyl) to probe hydrophobic binding pockets. Evidence from similar benzoxazepines shows that substituent size correlates with potency .
  • Ring Modifications: Replace the oxazepinone oxygen with sulfur (to form a thiazepinone) and assess stability via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C for 48 hours).
  • Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to predict electronic effects of the trifluoromethyl group on binding energy .

Advanced: How should researchers resolve contradictory reports on this compound’s activity across different assays?

Answer:

  • Assay Replication: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., IC50_{50} vs. EC50_{50}) .
  • Off-Target Profiling: Screen against a panel of 50+ kinases/phosphatases to identify non-specific interactions. Use PubChem’s BioActivity data to cross-reference with known promiscuous binders .
  • Metabolite Interference: Test if hepatic metabolites (e.g., CYP3A4-generated hydroxylated derivatives) exhibit antagonistic effects using liver microsomal incubations .

Advanced: What strategies improve metabolic stability in hepatic microsomes?

Answer:

  • Deuterium Incorporation: Replace hydrogens at metabolically labile sites (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation. This approach increased the half-life of analogous compounds by 2–3× .
  • Steric Shielding: Introduce methyl groups adjacent to the amide bond to hinder enzymatic hydrolysis. For example, 3,3-dimethyl substitution on the benzoxazepine ring reduces susceptibility to esterases .
  • In Silico Prediction: Tools like ADMET Predictor™ or Schrödinger’s Metabolite identify vulnerable sites for targeted modification .

Advanced: How can solubility challenges posed by the trifluoromethyl group be addressed without compromising activity?

Answer:

  • Co-Solvent Systems: Use cyclodextrin-based formulations (e.g., Captisol®) or PEGylated liposomes to enhance aqueous solubility. For in vitro assays, ≤5% DMSO is acceptable .
  • Prodrug Strategy: Convert the benzamide to a phosphate ester prodrug, which hydrolyzes in vivo to the active form. This improved solubility 10-fold in a related benzoxazepine derivative .
  • Salt Formation: Screen counterions (e.g., HCl, mesylate) during crystallization to enhance dissolution rates .

Advanced: What computational methods validate target engagement and binding modes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions between the trifluoromethyl group and hydrophobic pockets (e.g., ATP-binding sites). Validate with mutagenesis studies on key residues .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with the benzoxazepine carbonyl oxygen .
  • Free Energy Perturbation (FEP): Predict affinity changes for subtle structural modifications (e.g., replacing propyl with cyclopropyl) .

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